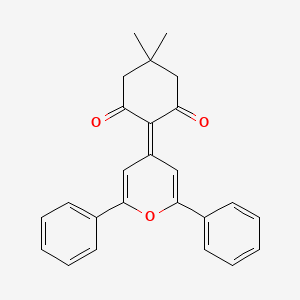

2-(2,6-diphenyl-4H-pyran-4-ylidene)-5,5-dimethyl-1,3-cyclohexanedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,6-diphenyl-4H-pyran-4-ylidene)-5,5-dimethyl-1,3-cyclohexanedione, commonly known as DPPH, is a stable free radical widely used in scientific research. It is a dark purple crystalline powder that is commonly used as a reagent to measure the antioxidant activity of various compounds. DPPH is a highly reactive molecule that can easily accept an electron or hydrogen ion from other molecules, making it an ideal tool for measuring the antioxidant capacity of natural products, synthetic compounds, and food samples.

Mecanismo De Acción

The mechanism of action of DPPH involves the donation of an electron or hydrogen ion to the test compound. The reaction results in the formation of a stable non-radical compound and the reduction of DPPH. The degree of reduction of DPPH is directly proportional to the antioxidant capacity of the test compound.

Biochemical and Physiological Effects

DPPH has no known biochemical or physiological effects in vivo. It is a stable free radical that is not metabolized by the body. However, DPPH is commonly used as a tool to measure the antioxidant capacity of various compounds, which has important implications for human health. Antioxidants are known to play a crucial role in protecting the body against oxidative stress, which is implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DPPH has several advantages as a tool for measuring antioxidant capacity. It is a stable and highly reactive molecule that is easy to use and has a wide range of applications. The assay is simple, rapid, and requires only a small amount of sample. However, there are also some limitations to the use of DPPH. The assay only measures the ability of a compound to donate an electron or hydrogen ion, and does not take into account other important factors such as bioavailability, metabolism, and distribution in the body. Additionally, the assay may not accurately reflect the antioxidant capacity of a compound in vivo.

Direcciones Futuras

There are several future directions for the use of DPPH in scientific research. One area of interest is the development of new and more efficient methods for measuring antioxidant capacity. Another area of interest is the use of DPPH in the development of new antioxidant compounds with potential therapeutic applications. Additionally, DPPH may be useful in the study of oxidative stress and its role in various diseases.

Métodos De Síntesis

DPPH can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,6-diphenyl-4H-pyran-4-one with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a base such as potassium hydroxide. The reaction proceeds through a Michael addition mechanism, leading to the formation of DPPH. The purity of the synthesized compound can be confirmed using various spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy.

Aplicaciones Científicas De Investigación

DPPH has a wide range of applications in scientific research. It is commonly used to measure the antioxidant activity of various compounds, including natural products, synthetic compounds, and food samples. The assay involves the reaction of DPPH with the test compound, which results in the reduction of the purple color of DPPH. The degree of color change is directly proportional to the antioxidant capacity of the test compound.

Propiedades

IUPAC Name |

2-(2,6-diphenylpyran-4-ylidene)-5,5-dimethylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O3/c1-25(2)15-20(26)24(21(27)16-25)19-13-22(17-9-5-3-6-10-17)28-23(14-19)18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHNOVQJNYSUIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(=C2C=C(OC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6019782.png)

![1-[(4-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B6019787.png)

![7-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019801.png)

![1-{[1-(4-methoxybenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine oxalate](/img/structure/B6019812.png)

![methyl 4-[({[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}amino)methyl]benzoate](/img/structure/B6019818.png)

![3-[(dimethylamino)methyl]-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6019831.png)

![5-(1-acetyl-L-prolyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6019840.png)

![N-cyclopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6019845.png)

![2-amino-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B6019869.png)

![2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B6019881.png)